2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide
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Overview
Description
2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with an aromatic group
Preparation Methods
The synthesis of 2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-amino-3-cyanopyridine with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino or methoxy groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding nitro or hydroxyl derivatives.
Scientific Research Applications
2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide include other aromatic anilides and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. For example:
N-(4-methoxyphenyl)pyridine-3-carboxamide: Lacks the amino group, which may affect its reactivity and biological activity.
2-amino-N-phenylpyridine-3-carboxamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-amino-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15)(H,16,17) |
InChI Key |
UAMUXPLBPJBXMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N |
Origin of Product |
United States |
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